N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide
CAS No.: 109546-07-8
Cat. No.: VC0194478
Molecular Formula: C18H20N2O
Molecular Weight: 280.37
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109546-07-8 |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.37 |
| IUPAC Name | N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) |
| SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN |
| Appearance | Light Orange Solid |
| Melting Point | 111-115°C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identity and Nomenclature
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is an organic compound with the molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . It is registered in chemical databases with the CAS number 109546-07-8, which serves as its unique identifier in the chemical literature and regulatory documentation . The compound is also known by several synonyms including "N-(2-AMINOETHYL)-2,2-DIPHENYLCYCLOPROPANE-1-CARBOXAMIDE" and is recognized as a Cibenzoline impurity in pharmaceutical contexts . Its structure contains a central cyclopropane ring substituted with two phenyl groups at the 2-position, creating a highly stable yet somewhat strained molecular configuration that influences its chemical behavior and reactivity patterns.
Structural Features and Configuration
The molecular structure of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide features a cyclopropane ring as its core, with two phenyl groups attached to the same carbon atom (C-2 position) . The carboxamide group extends from the cyclopropane ring and connects to an aminoethyl chain through an amide bond, creating a flexible tail that contrasts with the rigid core structure . According to computational analysis, the compound contains one undefined atom stereocenter, which introduces the possibility of stereoisomerism . The presence of this stereocenter suggests that the compound may exist in different spatial configurations, potentially affecting its biological activity and interactions with target molecules in pharmaceutical applications. The structural arrangement gives the molecule a distinctive three-dimensional shape that determines its binding properties and reactivity in chemical reactions.
Chemical Identifiers and Representation
For precise identification and database searching, N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is associated with several standardized chemical identifiers. Its InChI (International Chemical Identifier) is InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21), which provides a unique string representation of its structure . The InChIKey, a condensed form of the InChI designed for web searches and database indexing, is CKHJAVDELQIPFT-UHFFFAOYSA-N . The SMILES notation, another linear representation of the chemical structure, is C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN . These identifiers serve as standardized ways to represent the compound's structure in chemical databases and literature, facilitating accurate information retrieval and structural comparison across different chemical resources and research platforms.
Physicochemical Properties
Physical Properties
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide appears as a light orange to yellow solid at room temperature, indicating its crystalline nature . The compound has a molecular weight of 280.4 g/mol, which places it in the mid-range molecular weight category for drug-like compounds . Its monoisotopic mass, which represents the exact mass of the most abundant isotopic species, is 280.157563266 Da . The compound possesses a moderate XLogP3-AA value of 2.1, suggesting a balanced lipophilicity that allows for reasonable membrane permeability while maintaining some degree of water solubility . This property is particularly relevant for pharmaceutical applications as it influences absorption, distribution, and bioavailability of compounds in biological systems. The compound's physical state as a solid facilitates its handling, storage, and incorporation into pharmaceutical formulations.
Chemical Properties and Reactivity
The chemical reactivity of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is influenced by its functional groups and molecular architecture. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, which enable it to form intermolecular interactions with biological targets and solvent molecules . The presence of five rotatable bonds introduces conformational flexibility, allowing the molecule to adopt different spatial arrangements that may be significant for its biological activity and binding properties . With a topological polar surface area (TPSA) of 55.1 Ų, the compound exhibits moderate polarity, which affects its solubility, permeability, and potentially its pharmacokinetic behavior . The compound possesses a complexity value of 338, as calculated by Cactvs algorithm, reflecting the intricate nature of its molecular structure compared to simpler organic molecules .
Comparative Property Data
The following table summarizes the key physicochemical properties of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, providing a comprehensive overview of its characteristics:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 280.4 g/mol | Influences diffusion, membrane permeability |
| XLogP3-AA | 2.1 | Indicates balanced lipophilicity and hydrophilicity |
| Hydrogen Bond Donors | 2 | Affects solubility and target binding |
| Hydrogen Bond Acceptors | 2 | Influences intermolecular interactions |
| Rotatable Bond Count | 5 | Determines conformational flexibility |
| Topological Polar Surface Area | 55.1 Ų | Impacts membrane permeability and absorption |
| Heavy Atom Count | 21 | Reflects molecular size and complexity |
| Formal Charge | 0 | Neutral molecule at physiological pH |
| Complexity | 338 | Indicates structural intricacy |
| Undefined Atom Stereocenter Count | 1 | Suggests potential stereoisomerism |
These properties collectively determine the compound's behavior in chemical reactions, its interactions with biological systems, and its potential utility in pharmaceutical applications .
Synthesis and Production
Synthetic Routes
Applications and Uses
Pharmaceutical Intermediates
The primary application of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is as an intermediate in the synthesis of pharmaceutical compounds, most notably Cibenzoline, also known as Cifenline . Cibenzoline is a Class I antiarrhythmic agent used in the treatment of cardiac arrhythmias, making this intermediate significant in cardiovascular medication production . The structural features of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide contribute specific pharmacophoric elements to the final drug molecule, including the diphenylcyclopropane moiety that likely influences the drug's interaction with ion channels in cardiac tissue. As a synthetic intermediate, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient with the desired therapeutic properties. The importance of this compound in pharmaceutical synthesis underscores the value of well-characterized chemical intermediates in drug development and production processes, where consistent quality and purity are essential for ensuring the safety and efficacy of the final medicinal products.
Research Applications
Beyond its role in pharmaceutical synthesis, N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide serves as a valuable research tool in medicinal chemistry and pharmacological studies. The compound's structural relationship to calcium channel modulators suggests potential applications in research focused on ion channel function and modulation . Research involving structural analogues of this compound, such as the DPB compounds described in the literature, has yielded insights into the structure-activity relationships of molecules affecting calcium signaling pathways and store-operated calcium entry (SOCE) . These research applications extend the utility of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide beyond its direct synthetic role, positioning it as a molecular scaffold for the development of novel compounds with specific biological activities. The compound's well-defined structure and physical properties make it suitable for structure-based drug design approaches aimed at developing new therapeutic agents targeting calcium signaling mechanisms or related biological pathways.
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